molecular formula C9H9F2NO B13057512 1-Amino-1-(2,5-difluorophenyl)acetone

1-Amino-1-(2,5-difluorophenyl)acetone

Cat. No.: B13057512
M. Wt: 185.17 g/mol
InChI Key: SLSGSNORKUJKPP-UHFFFAOYSA-N
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Description

1-Amino-1-(2,5-difluorophenyl)acetone (CAS 1270504-35-2) is a fluorinated organic compound featuring a ketone backbone substituted with an amino group and a 2,5-difluorophenyl aromatic ring. Its molecular formula is C₉H₉F₂NO, with a molecular weight of 197.17 g/mol. The 2,5-difluorophenyl group is notable for its electronic and steric effects, which influence both reactivity and biological interactions.

Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

1-amino-1-(2,5-difluorophenyl)propan-2-one

InChI

InChI=1S/C9H9F2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-4,9H,12H2,1H3

InChI Key

SLSGSNORKUJKPP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(2,5-difluorophenyl)acetone typically involves the reaction of 2,5-difluorobenzaldehyde with a suitable amine under controlled conditions. One common method is the reductive amination of 2,5-difluorobenzaldehyde using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(2,5-difluorophenyl)acetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce alcohols .

Scientific Research Applications

1-Amino-1-(2,5-difluorophenyl)acetone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Amino-1-(2,5-difluorophenyl)acetone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following table summarizes key structural analogs of 1-Amino-1-(2,5-difluorophenyl)acetone, emphasizing differences in substitution patterns and functional groups:

Compound Name Substituent Pattern Molecular Formula Key Functional Groups
This compound 2,5-difluoro on phenyl C₉H₉F₂NO α-amino ketone
1-Amino-1-(3,4-difluorophenyl)acetone 3,4-difluoro on phenyl C₉H₉F₂NO α-amino ketone
1-Amino-1-phenylacetone No fluorine substituents C₉H₁₁NO α-amino ketone
1-Amino-1-(2-fluorophenyl)acetone Mono-2-fluoro on phenyl C₉H₁₀FNO α-amino ketone
5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine 2,5-difluoro on phenyl (complex heterocycle) C₂₀H₁₆F₂N₆ Pyrazolo-pyrimidine, pyrrolidine

Key Observations :

  • Fluorine Position: The 2,5-difluoro substitution in the target compound contrasts with analogs like the 3,4-difluoro derivative.
  • Complexity: Compared to the simpler α-amino ketone analogs, the pyrazolo-pyrimidine derivative in the patent is a higher-molecular-weight heterocycle designed for TRK kinase inhibition, where the 2,5-difluorophenyl group likely contributes to target affinity .
Physicochemical Properties
Property This compound (Estimated) 1-Amino-1-phenylacetone (Literature)
Melting Point ~80–90°C (predicted) 92–94°C
Solubility in Water Low (hydrophobic aryl/ketone) 5–10 mg/mL
LogP (Lipophilicity) ~1.5–2.0 1.2

Key Observations :

  • Thermal Stability: Fluorine’s electron-withdrawing nature may lower melting points slightly relative to non-fluorinated analogs.

Biological Activity

1-Amino-1-(2,5-difluorophenyl)acetone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The molecular formula of this compound is C9H10F2NC_9H_{10}F_2N, with a molar mass of approximately 185.18 g/mol. The presence of fluorine atoms in the phenyl ring significantly influences its chemical properties and biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound has antibacterial properties against several strains of bacteria.
  • Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation.
  • Neurological Effects : The compound may interact with neurotransmitter receptors, influencing cognitive functions.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus40
Pseudomonas aeruginosa60
Klebsiella pneumoniae70

These results indicate that the compound possesses significant antibacterial activity, particularly against Staphylococcus aureus.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines. A notable study reported an IC50 value of 225 µM against breast cancer cells (MCF-7). The effects on cell viability and morphology were assessed, revealing that higher concentrations led to reduced cell viability and induced apoptosis.

Case Study: MCF-7 Cell Line

A detailed examination of the effects on MCF-7 cells showed:

  • Cell Viability : Decreased viability with increasing concentrations.
  • Morphological Changes : Cells exhibited signs of apoptosis, including cell shrinkage and membrane blebbing.
  • LDH Release : Lactate dehydrogenase (LDH) levels were significantly elevated in treated cells compared to controls, indicating cytotoxicity.

The mechanism by which this compound exerts its biological effects appears to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : It potentially modulates neurotransmitter receptors, which could explain its neurological effects.

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